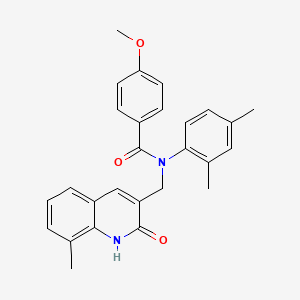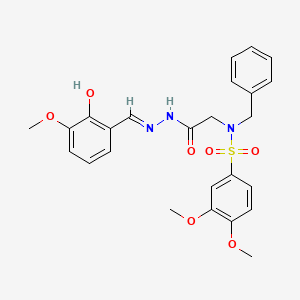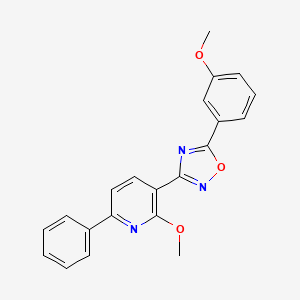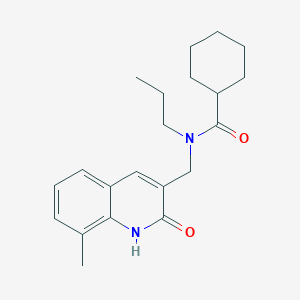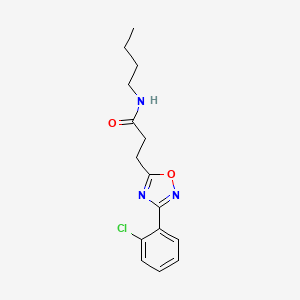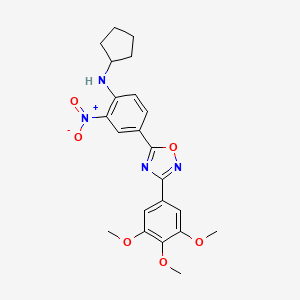
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide involves the inhibition of several cellular pathways. Studies have shown that this compound can inhibit the activity of protein kinases, leading to the suppression of cell growth and proliferation. Additionally, this compound has been found to induce the generation of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including protein kinases and phosphatases. Additionally, this compound has been found to induce the expression of several genes involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been found to exhibit potent anti-cancer properties, making it a valuable tool for cancer research. However, there are also limitations to using this compound in lab experiments. One such limitation is the lack of information on the toxicity and pharmacokinetics of this compound, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide. One area of research is the development of more potent analogs of this compound that exhibit improved anti-cancer properties. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of this compound in animal models. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide involves several steps. The first step involves the reaction of 2-chlorobenzoyl chloride with 1,2,4-oxadiazole to form 2-chloro-1,2,4-oxadiazole. The second step involves the reaction of 2-chloro-1,2,4-oxadiazole with ethylene diamine to form 1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine. The final step involves the reaction of 1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine with 3,4,5-trimethoxybenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine. One such area is cancer research, where this compound has been found to exhibit anti-cancer properties. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5/c1-11(20-23-18(24-29-20)13-7-5-6-8-14(13)21)22-19(25)12-9-15(26-2)17(28-4)16(10-12)27-3/h5-11H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETSHJBWAKYKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

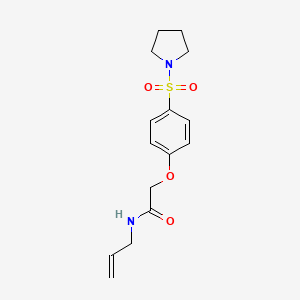
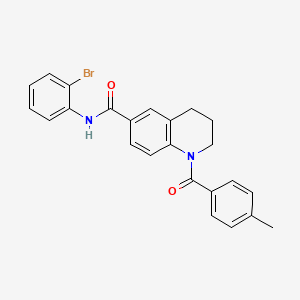
![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)
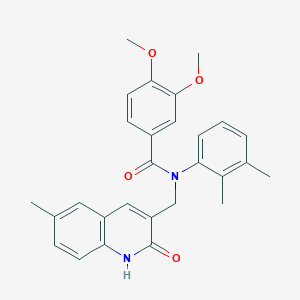


![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)
